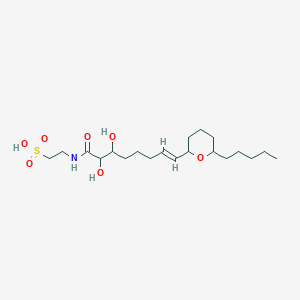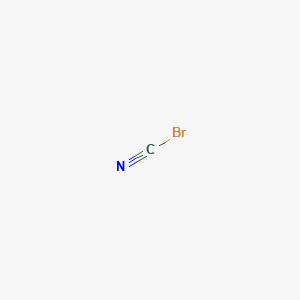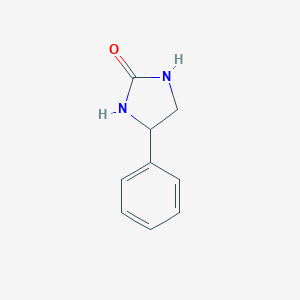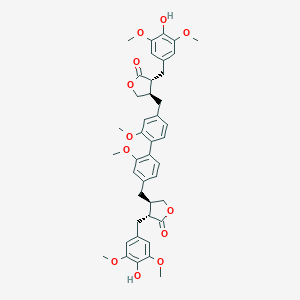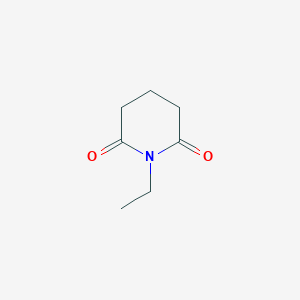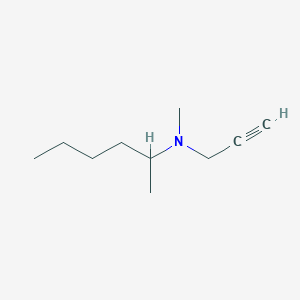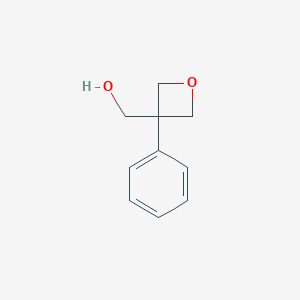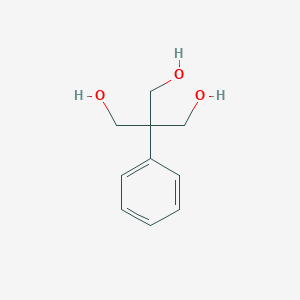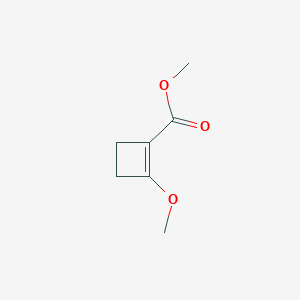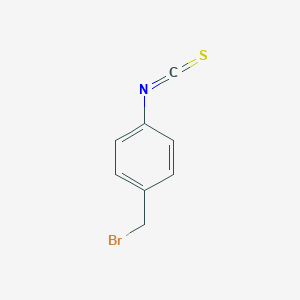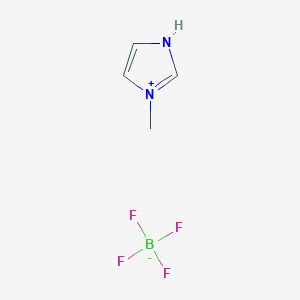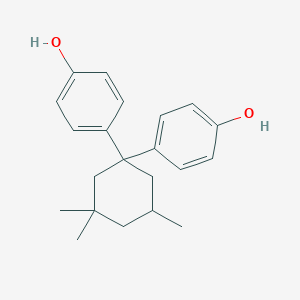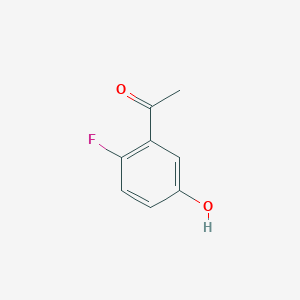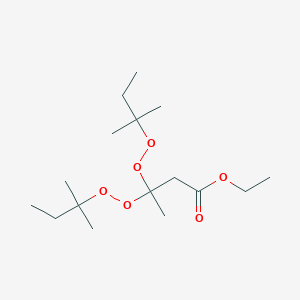![molecular formula C13H24N2O5 B132565 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea CAS No. 159390-20-2](/img/structure/B132565.png)
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
Overview
Description
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea is a chemical compound with the molecular formula C13H24N2O5 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea is represented by the SMILES stringCC1(C)OCC(CNC(=O)NCC2COC(C)(C)O2)O1 . The InChI key for this compound is RPNILTMIKUTCIE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea are as follows :Scientific Research Applications
Crystal Structure Analysis
1,3-Bis ureas exhibit significant potential in crystallography. The crystal structure of related compounds, such as 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, provides insights into monoclinic crystal systems, stabilized by hydrogen bonds and weak interactions. These studies contribute to our understanding of molecular interactions and structural stability (Habibi et al., 2013).
Supramolecular Chemistry
The 1,3-bis urea motif is a key component in supramolecular chemistry, particularly in the assembly of structures like gels and capsules. Research on compounds such as 1,3-bis(m-cyanophenyl)urea has revealed a diversity of solid forms, demonstrating the potential of these compounds in designing novel materials (Capacci-Daniel et al., 2015).
Coordination Chemistry
In coordination chemistry, 1,3-bis ureas have been explored for their ability to form complexes with metals. Studies on derivatives like N,N-bis(2-{[(2,2-Dimethyl-1,3-Dioxolan-4-yl)methyl]amino} ethyl)N′,N′-dihydroxyethanediimidamide have demonstrated their capacity to form mononuclear complexes with various transition metals. This research is pivotal for understanding metal-ligand interactions and developing new catalytic systems (Canpolat & Kaya, 2005).
Optical Recording Properties
1,3-bis urea derivatives have shown promise in optical recording technologies. Research involving compounds like 1,2-bis(2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl)perfluorocyclopentene has led to successful multi-wavelength optical recording, highlighting the potential of these compounds in advanced data storage solutions (Pu et al., 2002).
Organic Synthesis and Catalysis
The versatile nature of 1,3-bis ureas extends to organic synthesis and catalysis. For instance, the borohydride reduction of compounds like acetophenone in the presence of chiral cobalt(II) diamine complexes, where derivatives of 1,3-dioxolane are used, indicates the potential of these compounds in enantioselective synthesis (Nindakova & Shainyan, 2005).
Conformational Studies
Research on compounds such as N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea has provided insights into solvent-dependent conformational switching. This highlights the potential of 1,3-bis ureas in studying molecular dynamics and designing responsive materials (Matsumura et al., 2013).
properties
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-12(2)17-7-9(19-12)5-14-11(16)15-6-10-8-18-13(3,4)20-10/h9-10H,5-8H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNILTMIKUTCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CNC(=O)NCC2COC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403431 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
CAS RN |
159390-20-2 | |
| Record name | 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



